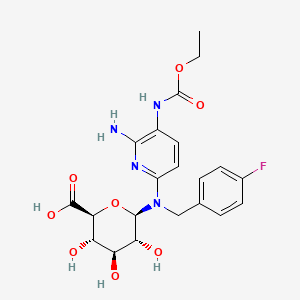

Flupirtine-N6-beta-D-Glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Flupirtine-N6-beta-D-Glucuronide is a metabolite of flupirtine, a non-opioid analgesic known for its muscle-relaxing properties.

Wirkmechanismus

Target of Action

Flupirtine-N6-β-D-Glucuronide, also known as Flupirtine, primarily targets the Alpha-2A adrenergic receptor . This receptor plays a crucial role in the central nervous system, mediating the effects of neurotransmitters and hormones, and is involved in various physiological processes such as pain perception, sedation, and thermoregulation .

Mode of Action

Flupirtine acts by upregulating Bcl-2, increasing glutathione levels, activating an inwardly rectifying potassium channel, and delaying loss of intermitochondrial membrane calcium retention capacity . The discriminative effects of flupirtine are primarily mediated through alpha-2 adrenergic mechanisms .

Biochemical Pathways

Flupirtine is the first therapeutically used KV7 channel activator with additional GABA A ergic mechanisms . The activation of potassium KV7 (KCNQ) channels leads to a series of further therapeutic possibilities .

Pharmacokinetics

Flupirtine has a bioavailability of 90% when administered orally and 70% when administered rectally . It is metabolized in the liver to 2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine, which has 20-30% of the analgesic potential of its parent compound . About 72% of flupirtine and its metabolites appear in urine and 18% appear in feces . The average elimination half-life is 6.5 hours .

Result of Action

The activation of the Alpha-2A adrenergic receptor by Flupirtine results in various physiological effects such as pain relief, sedation, and thermoregulation . It also exhibits muscle relaxant properties, making it popular for back pain and other orthopedic uses .

Biochemische Analyse

Biochemical Properties

Flupirtine-N6-beta-D-Glucuronide interacts with various biomolecules in the body. It is known to be a therapeutically used K V 7 channel activator with additional GABA A ergic mechanisms . This suggests that it interacts with K V 7 channels and GABA A receptors in the body.

Cellular Effects

This compound, as a metabolite of Flupirtine, may share some of its cellular effects. Flupirtine has been found to have potent cyto- and neuroprotective potential as well as anticonvulsant, and myorelaxant effects . It also reverses akinesia and rigidity in dopamine-depleted animals .

Molecular Mechanism

Flupirtine, the parent compound, is known to upregulate Bcl-2, increase glutathione levels, activate an inwardly rectifying potassium channel, and delay loss of intermitochondrial membrane calcium retention capacity . It acts like a NMDA receptor antagonist, but does not bind to the receptor .

Temporal Effects in Laboratory Settings

Flupirtine, the parent compound, has a half-life of 6.5 hours on average .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Flupirtine has been found to reverse akinesia and rigidity in dopamine-depleted animals .

Metabolic Pathways

This compound is a metabolite of Flupirtine . Flupirtine is metabolized in the liver to 2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine, which has 20-30% the analgesic potential of its parent compound .

Transport and Distribution

72% of Flupirtine and its metabolites appear in urine and 18% appear in feces .

Subcellular Localization

Flupirtine, the parent compound, is known to activate an inwardly rectifying potassium channel , suggesting it may localize to the cell membrane where these channels are found.

Vorbereitungsmethoden

The synthesis of Flupirtine-N6-beta-D-Glucuronide involves the glucuronidation of flupirtine. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the attachment of glucuronic acid to the N6 position of flupirtine. The reaction conditions often include a suitable buffer system and cofactors such as uridine diphosphate glucuronic acid. Industrial production methods may involve biocatalysis using microbial or mammalian cell cultures engineered to express the necessary enzymes .

Analyse Chemischer Reaktionen

Flupirtine-N6-beta-D-Glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reducing agents like sodium borohydride can reduce the compound, potentially altering its pharmacological properties.

Substitution: Nucleophilic substitution reactions can occur, especially at the glucuronide moiety, leading to the formation of different derivatives. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts.

Wissenschaftliche Forschungsanwendungen

Flupirtine-N6-beta-D-Glucuronide has several scientific research applications:

Chemistry: It is used as a reference compound in studies involving the metabolism of flupirtine and related compounds.

Biology: Researchers study its effects on cellular processes and its role in the detoxification pathways.

Medicine: It is investigated for its potential therapeutic effects, particularly in pain management and muscle relaxation.

Industry: The compound is used in the development of new analgesic drugs and in the study of drug metabolism

Vergleich Mit ähnlichen Verbindungen

Flupirtine-N6-beta-D-Glucuronide can be compared with other similar compounds, such as:

Flupirtine: The parent compound, known for its analgesic properties.

Retigabine: A bioisostere of flupirtine, used for the treatment of epilepsy and known for its action on potassium channels.

Biologische Aktivität

Flupirtine-N6-beta-D-Glucuronide is a metabolite of flupirtine, a drug known for its analgesic properties. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Overview of Flupirtine

Flupirtine is classified as a selective neuronal potassium channel opener and exhibits NMDA receptor antagonist properties. It has been utilized in clinical settings for the management of pain, particularly in conditions such as postoperative pain, migraines, and other acute pain states . The pharmacokinetics of flupirtine show that it is rapidly absorbed, widely distributed in the body, and has a half-life of approximately 6 to 10 hours .

Metabolism and Formation of this compound

Flupirtine undergoes extensive metabolism primarily in the liver. The metabolic pathway involves hydrolytic cleavage of the carbamate group followed by acetylation through N-acetyltransferases (NAT) and conjugation with glucuronic acid via UDP-glucuronosyltransferases (UGT), leading to the formation of various metabolites, including this compound .

Table 1: Key Metabolites of Flupirtine

| Metabolite | Pathway | Biological Activity |

|---|---|---|

| Flupirtine | Parent compound | Analgesic |

| D13223 | N-acetylation | Active analgesic |

| This compound | Glucuronidation | Potential neuroprotective |

Analgesic Effects

Research indicates that flupirtine exerts its analgesic effects through multiple mechanisms:

- Potassium Channel Opening : Flupirtine activates G-protein-coupled inwardly rectifying potassium channels (K+ channels), leading to hyperpolarization of neuronal membranes, which reduces neuronal excitability .

- NMDA Receptor Antagonism : Although high concentrations are required for NMDA receptor antagonism, this property contributes to its overall analgesic profile by inhibiting nociceptive transmission during neuronal excitation .

- Neuroprotection : Flupirtine has shown potential neuroprotective effects by increasing levels of anti-apoptotic agents like Bcl-2 and reducing oxidative stress markers in neuronal cells . This suggests a role in conditions such as neurodegenerative diseases.

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety profile of flupirtine and its metabolites:

- A study assessing the pharmacokinetics of flupirtine demonstrated that approximately 8-12% of bioavailable flupirtine is eliminated as mercapturic acid derivatives, highlighting its metabolic pathways .

- Another clinical trial focused on the analgesic efficacy of flupirtine in various pain models, confirming its effectiveness in reducing pain scores significantly compared to placebo .

Case Study: Genetic Polymorphisms

A notable case study examined the influence of genetic polymorphisms on the metabolism of flupirtine. It was found that carriers of specific GSTP1 alleles exhibited altered bioavailability and analgesic response to flupirtine, suggesting that genetic factors may play a role in individual responses to treatment .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[6-amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O8/c1-2-33-21(32)24-12-7-8-13(25-18(12)23)26(9-10-3-5-11(22)6-4-10)19-16(29)14(27)15(28)17(34-19)20(30)31/h3-8,14-17,19,27-29H,2,9H2,1H3,(H2,23,25)(H,24,32)(H,30,31)/t14-,15-,16+,17-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIFNWVVUMTVKA-YUAHOQAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)C3C(C(C(C(O3)C(=O)O)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.